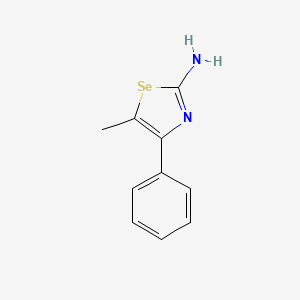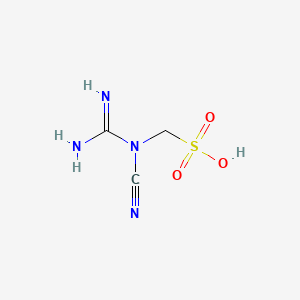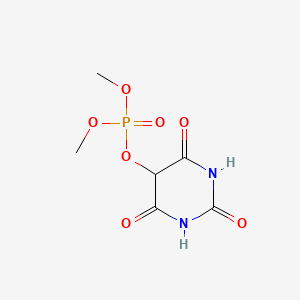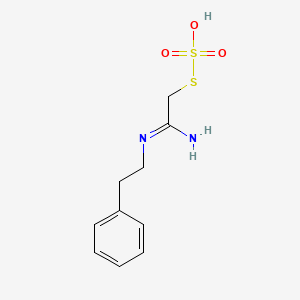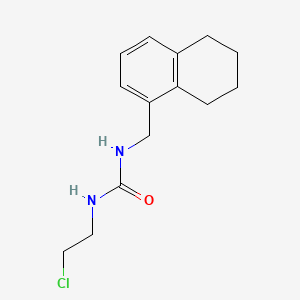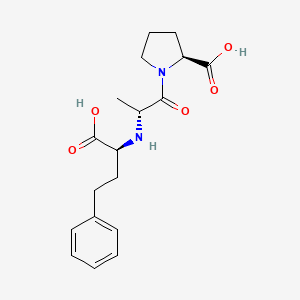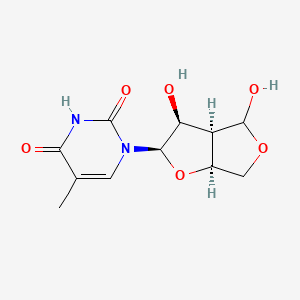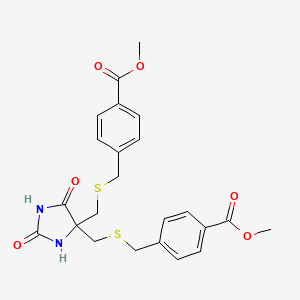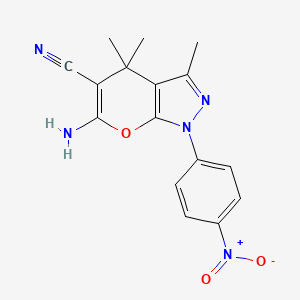
Miharamycin-A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Miharamycin-A is a peptidyl nucleoside antibiotic produced by the bacterium Streptomyces miharaensis. It is part of a unique class of antibiotics known for their complex structures and potent biological activities. This compound features a distinctive nine-carbon core saccharide and includes unusual amino acids such as N5-hydroxyarginine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Miharamycin-A involves a stereodivergent total synthesis approach. This method allows for the creation of all possible diastereoisomers of the compound, which has been crucial in solving its structural puzzles . The synthesis typically involves the assembly of the nine-carbon core saccharide and the incorporation of the amino acids through a series of chemical transformations.
Industrial Production Methods: Industrial production of this compound is achieved through the fermentation of Streptomyces miharaensis. The biosynthetic gene cluster responsible for its production has been identified and characterized, enabling the optimization of fermentation conditions to maximize yield .
Analyse Des Réactions Chimiques
Types of Reactions: Miharamycin-A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products: The major products formed from these reactions include modified versions of this compound with enhanced biological properties. These modifications can improve the compound’s stability, solubility, and efficacy .
Applications De Recherche Scientifique
Miharamycin-A has a wide range of scientific research applications due to its potent biological activities. In chemistry, it serves as a model compound for studying complex natural product synthesis. In biology and medicine, this compound is investigated for its antibiotic properties and potential use in treating bacterial infections. Additionally, its unique structure makes it a valuable tool for studying enzyme mechanisms and biosynthetic pathways .
Mécanisme D'action
Miharamycin-A exerts its effects by binding to specific molecular targets within bacterial cells. It inhibits the synthesis of nucleic acids by interfering with the function of essential enzymes. The compound’s unique structure allows it to interact with multiple pathways, leading to the disruption of bacterial growth and replication .
Comparaison Avec Des Composés Similaires
- Amipurimycin
- Miharamycin-B
- Mithramycin
Comparison: Miharamycin-A is unique due to its nine-carbon core saccharide and the presence of N5-hydroxyarginine. While similar compounds like Amipurimycin and Miharamycin-B share structural features, this compound’s specific configuration and amino acid composition confer distinct biological activities. Mithramycin, another related compound, also exhibits potent antibiotic properties but differs in its molecular targets and pathways .
Propriétés
Numéro CAS |
12626-16-3 |
|---|---|
Formule moléculaire |
C20H30N10O9 |
Poids moléculaire |
554.5 g/mol |
Nom IUPAC |
2-[[2-amino-5-[carbamimidoyl(hydroxy)amino]pentanoyl]amino]-2-[7-(2-aminopurin-9-yl)-3,3a,4-trihydroxy-2,3,4,5,7,7a-hexahydrofuro[2,3-c]pyran-5-yl]acetic acid |
InChI |
InChI=1S/C20H30N10O9/c21-7(2-1-3-30(37)18(22)23)15(33)27-10(17(34)35)11-12(32)20(36)9(31)5-38-13(20)16(39-11)29-6-26-8-4-25-19(24)28-14(8)29/h4,6-7,9-13,16,31-32,36-37H,1-3,5,21H2,(H3,22,23)(H,27,33)(H,34,35)(H2,24,25,28) |
Clé InChI |
QSPCQKVMQODSDN-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2(C(C(OC(C2O1)N3C=NC4=CN=C(N=C43)N)C(C(=O)O)NC(=O)C(CCCN(C(=N)N)O)N)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


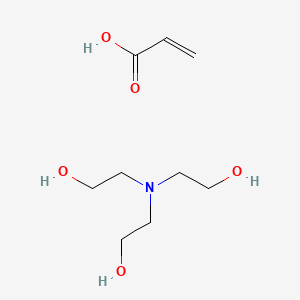
![(2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B12797827.png)


